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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-octanol (CAS 589-62-8), a

secondary eight-carbon alcohol. It details its physicochemical properties, spectroscopic data,

and key synthetic methodologies. The guide also explores its applications in various fields, with

a particular focus on its relevance to drug development, including its role as a penetration

enhancer and its significance in partition coefficient studies. Furthermore, this document

elucidates the biological activity of 4-octanol, including its interaction with ion channels and its

metabolic pathways involving cytochrome P450 and alcohol dehydrogenase enzymes. Detailed

experimental protocols for its synthesis and relevant analytical techniques are provided,

alongside visualizations of key chemical and biological processes to support researchers and

professionals in their work.

Physicochemical Properties
4-Octanol, also known as butyl propyl carbinol, is a colorless liquid with a characteristic odor. It

is a secondary alcohol with the chiral center at the fourth carbon. Its properties make it a

versatile solvent and an intermediate in various chemical syntheses.
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Property Value Reference

CAS Number 589-62-8 [1]

Molecular Formula C₈H₁₈O [1]

Molecular Weight 130.23 g/mol [1]

Appearance Colorless liquid -

Boiling Point 174-176 °C [2]

Density 0.818 g/mL at 20 °C [2]

Refractive Index (n20/D) 1.426 -

Flash Point 65 °C (149 °F) - closed cup -

Water Solubility Insoluble -

LogP (Octanol/Water Partition

Coefficient)
2.7 (Computed) [1]

Spectroscopic Data
The structural elucidation of 4-octanol is supported by various spectroscopic techniques.

Below is a summary of its characteristic spectral data.
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Spectroscopic Data
Characteristic
Peaks/Signals

Reference

¹H NMR (CDCl₃, 90 MHz)

δ (ppm): ~3.6 (m, 1H, -CHOH),

~1.5 (m, 4H, -CH₂-CHOH), 0.9

(t, 6H, 2 x -CH₃)

[3]

¹³C NMR (CDCl₃)

δ (ppm): ~71 (-CHOH), ~39 (-

CH₂-CHOH), ~28, ~23, ~14 (-

CH₂, -CH₃)

[4]

Mass Spectrometry (EI)
m/z: 69 (base peak), 55, 73,

43, 87
[1][5]

Infrared Spectroscopy (neat)

cm⁻¹: ~3350 (broad, O-H

stretch), ~2930 (C-H stretch),

~1110 (C-O stretch)

[1][6]

Synthesis of 4-Octanol
4-Octanol can be synthesized through several established organic chemistry routes. The two

primary methods are the Grignard reaction and the reduction of the corresponding ketone, 4-

octanone.

Synthesis via Grignard Reaction
This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with an

aldehyde, valeraldehyde.

Propyl Bromide

Propylmagnesium Bromide

Diethyl Ether

Mg
Magnesium Alkoxide Intermediate

Valeraldehyde

4-OctanolH₃O⁺ workup

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.chemicalbook.com/SpectrumEN_589-62-8_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_589-62-8_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Octanol
https://www.chemicalbook.com/SpectrumEN_589-62-8_MS.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Octanol
https://www.chemicalbook.com/SpectrumEN_589-62-8_IR1.htm
https://www.benchchem.com/product/b147376?utm_src=pdf-body
https://www.benchchem.com/product/b147376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthesis of 4-Octanol via Grignard Reaction.

Synthesis via Reduction of 4-Octanone
This pathway involves the reduction of 4-octanone using a reducing agent such as sodium

borohydride (NaBH₄).

4-Octanone

Alkoxide Intermediate

NaBH₄
Methanol

4-OctanolProtonation

Click to download full resolution via product page

Caption: Synthesis of 4-Octanol via Reduction of 4-Octanone.

Experimental Protocols
Protocol for Synthesis of 4-Octanol via Grignard
Reaction
Materials:

Magnesium turnings

Iodine crystal

Anhydrous diethyl ether

1-Bromopropane

Valeraldehyde

Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate

Procedure:

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place

magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl

ether. In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is

initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy

solution. Add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.

After the addition is complete, stir the mixture for an additional 30 minutes.

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of

valeraldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the

addition is complete, allow the mixture to stir at room temperature for 1 hour.

Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous

solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory

funnel and separate the ether layer. Extract the aqueous layer with diethyl ether. Combine

the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the

crude 4-octanol by distillation.

Protocol for Synthesis of 4-Octanol via Reduction of 4-
Octanone
Materials:

4-Octanone

Methanol

Sodium borohydride (NaBH₄)

Deionized water
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Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 4-octanone in methanol. Cool the solution

in an ice bath.

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. After the

addition is complete, remove the ice bath and stir the reaction mixture at room temperature

for 1-2 hours.

Workup: Quench the reaction by the slow addition of deionized water. Remove the methanol

under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the

organic layers and wash with brine. Dry the organic phase over anhydrous magnesium

sulfate.

Purification: Filter the drying agent and remove the solvent by rotary evaporation to yield 4-
octanol. Further purification can be achieved by distillation if necessary.

Applications in Research and Drug Development
4-Octanol and other long-chain alcohols have several important applications in the field of drug

development.

Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a critical parameter in drug design, providing a

measure of a molecule's lipophilicity. A compound's LogP value influences its absorption,

distribution, metabolism, and excretion (ADME) properties. The "shake-flask" method, using a

biphasic system of n-octanol and water, is a standard experimental procedure to determine

LogP.
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LogP Determination Workflow

Compound of Interest

Octanol-Water System

Equilibration (Shake-Flask)

Phase Separation

Concentration Measurement in Each Phase

LogP = log([Compound]octanol / [Compound]water)

Click to download full resolution via product page

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Skin Penetration Enhancer
Long-chain alcohols, including 4-octanol, can act as chemical penetration enhancers in

transdermal drug delivery systems. They are thought to increase the permeability of the

stratum corneum, the outermost layer of the skin, by disrupting the highly ordered lipid bilayers.

This allows for enhanced diffusion of therapeutic agents through the skin.
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Biological Activity and Signaling Pathways
While not extensively studied for its specific biological activities, 4-octanol, as a member of the

long-chain alcohol family, is known to interact with biological membranes and ion channels.

Interaction with Ion Channels
Studies have shown that octanols can modulate the activity of various ion channels. For

instance, octanol has been demonstrated to inhibit voltage-gated sodium channels and affect

the activity of volume-regulated anion channels (VRACs) in pancreatic β-cells.[7][8] The

interaction with these channels can lead to changes in cellular excitability and volume

regulation.

4-Octanol Ion Channel
(e.g., Na⁺ Channel, VRAC)

Interaction Modulation of Channel Gating/Conductance Altered Cellular Response
(e.g., Excitability, Volume Regulation)

Click to download full resolution via product page

Caption: Interaction of 4-Octanol with Ion Channels.

Metabolism of 4-Octanol
As a xenobiotic, 4-octanol is subject to metabolism in the body. The primary route of

metabolism for alcohols is oxidation. This process is typically carried out by two main enzyme

systems: alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.[9]

The metabolism of 4-octanol likely proceeds via oxidation to the corresponding ketone, 4-

octanone, which can be further metabolized.
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Metabolic Pathway of 4-Octanol

4-Octanol
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Caption: Proposed Metabolic Pathway of 4-Octanol.

Safety and Handling
4-Octanol is considered a combustible liquid and can cause skin and eye irritation.[1]

Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat,

should be worn when handling this chemical. It should be used in a well-ventilated area, and

sources of ignition should be avoided. For detailed safety information, refer to the Safety Data

Sheet (SDS).

Conclusion
4-Octanol (CAS 589-62-8) is a secondary alcohol with well-defined physicochemical properties

and established synthetic routes. Its relevance to the scientific and drug development

communities lies in its use as a versatile solvent and chemical intermediate, its role in

fundamental drug design parameters such as LogP, and its potential as a penetration enhancer

in transdermal drug delivery. Furthermore, its interactions with biological systems, particularly

ion channels and metabolic enzymes, present areas for further investigation. This technical
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guide provides a solid foundation of data and protocols to support and inspire future research

and applications of 4-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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